molecular formula C22H20BrN5O2 B1683799 JI-101 CAS No. 900573-88-8

JI-101

Cat. No.: B1683799
CAS No.: 900573-88-8
M. Wt: 466.3 g/mol
InChI Key: ZXBFYBLSJMEBEP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

JI-101, also known as CGI-1842, is an oral multi-kinase inhibitor that targets three receptor tyrosine kinases :

These receptors play crucial roles in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis .

Mode of Action

By targeting multiple angiogenesis signaling pathways in tumor vessel beds, this compound has the potential to inhibit multiple stages of tumor angiogenesis . This multi-target approach enhances the anti-tumor efficacy of the drug .

Biochemical Pathways

The biochemical pathways affected by this compound involve the signaling pathways of VEGFR-2, PDGFR-β, and EphB4. These pathways are crucial for angiogenesis, and their inhibition can lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

It is known that this compound is well-tolerated as a single agent and in combination with other drugs . It’s also suggested that this compound may have a drug-drug interaction, as it increased the exposure of everolimus by approximately 22% in a study .

Result of Action

The primary result of this compound’s action is the inhibition of tumor angiogenesis, leading to the suppression of tumor growth and metastasis . In clinical trials, most patients had stable disease at their first set of restaging scans (two months), although no patients demonstrated a response to the drug per RECIST criteria .

Action Environment

The action environment of this compound is primarily the tumor microenvironment, where the drug targets angiogenesis signaling pathways. Environmental factors such as the presence of other drugs (as seen in the case of everolimus) can influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGI-1842 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of CGI-1842 involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CGI-1842 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Properties

IUPAC Name

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBFYBLSJMEBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900573-88-8
Record name CGI-1842
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900573888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGI-1842
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JI-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980M4N37DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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